An In-depth Technical Guide to 3-(Pyrrolidin-1-yl)benzoic acid (CAS 72548-79-9)
An In-depth Technical Guide to 3-(Pyrrolidin-1-yl)benzoic acid (CAS 72548-79-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Pyrrolidin-1-yl)benzoic acid is a heterocyclic aromatic compound with the CAS number 72548-79-9. This molecule serves as a valuable building block in medicinal chemistry, notably in the development of enzyme inhibitors. Its structure, featuring a benzoic acid moiety and a pyrrolidine ring, makes it a versatile scaffold for creating compounds with specific biological activities. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its significant application as a precursor in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. Detailed information on the endocannabinoid signaling pathway, where MAGL is a key enzyme, and a representative experimental protocol for a MAGL inhibition assay are also presented.
Physicochemical Properties
The fundamental physicochemical properties of 3-(Pyrrolidin-1-yl)benzoic acid have been compiled from various sources and are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 72548-79-9 | [CITE: 17] |
| Molecular Formula | C₁₁H₁₃NO₂ | [CITE: 17] |
| Molecular Weight | 191.23 g/mol | [CITE: 17] |
| IUPAC Name | 3-(pyrrolidin-1-yl)benzoic acid | |
| SMILES | C1CCN(C1)C2=CC=CC(=C2)C(=O)O | [CITE: 7] |
| InChI Key | HRVWGEKZONYEMK-UHFFFAOYSA-N | [CITE: 7] |
| Predicted XlogP | 3.1 | [CITE: 7] |
| Predicted Boiling Point | 384.1±25.0 °C | |
| Predicted pKa | 3.82±0.10 | |
| Appearance | White to off-white solid | |
| Purity | Typically >97% |
Note: Some physical properties are predicted values from computational models.
Synthesis and Characterization
Representative Synthetic Protocol
A potential synthesis method involves the reaction of 3-fluorobenzoic acid with pyrrolidine in the presence of a suitable base and solvent.
Reaction Scheme:
Materials:
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3-Fluorobenzoic acid
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Pyrrolidine
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Potassium carbonate (K₂CO₃) or other suitable base
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Dimethyl sulfoxide (DMSO) or other high-boiling polar aprotic solvent
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Hydrochloric acid (HCl) for acidification
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Ethyl acetate for extraction
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 3-fluorobenzoic acid in DMSO, add potassium carbonate and pyrrolidine.
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Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Acidify the aqueous mixture with HCl to precipitate the product.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure 3-(pyrrolidin-1-yl)benzoic acid.
Characterization Data
Specific experimental NMR and HPLC data for 3-(Pyrrolidin-1-yl)benzoic acid are not publicly available. However, based on the structure, the following are expected spectral characteristics:
¹H NMR (Proton NMR):
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Signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzene ring.
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Signals in the aliphatic region (around 1.5-3.5 ppm) corresponding to the protons on the pyrrolidine ring.
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A broad singlet in the downfield region (above 10 ppm) for the carboxylic acid proton.
¹³C NMR (Carbon-13 NMR):
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Signals in the aromatic region (around 110-150 ppm) for the carbon atoms of the benzene ring.
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Signals in the aliphatic region (around 25-50 ppm) for the carbon atoms of the pyrrolidine ring.
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A signal in the downfield region (around 165-175 ppm) for the carboxylic acid carbon.
HPLC Analysis:
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A reversed-phase HPLC method would be suitable for purity analysis.
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A C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol would likely provide good separation.
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Detection by UV at a wavelength around 254 nm would be appropriate due to the aromatic nature of the compound.
Application in Drug Discovery: Synthesis of MAGL Inhibitors
A significant application of 3-(Pyrrolidin-1-yl)benzoic acid is its use as a key intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL leads to an increase in 2-AG levels, which has therapeutic potential in a variety of conditions, including neurodegenerative diseases, inflammation, and cancer.[2][3][4]
General Synthesis Workflow for MAGL Inhibitors
The synthesis of MAGL inhibitors often involves the coupling of 3-(Pyrrolidin-1-yl)benzoic acid with a suitable amine-containing scaffold. This is typically achieved through amide bond formation.
References
- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
